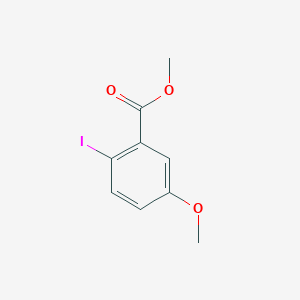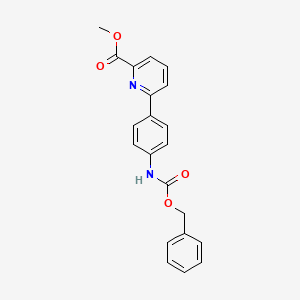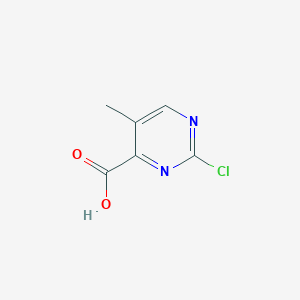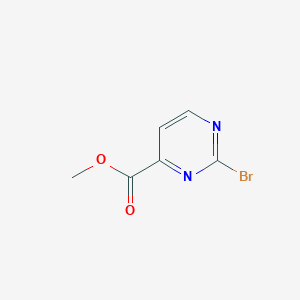![molecular formula C21H28Br2S2 B1427793 2,6-Dibromo-4,4-dihexil-4H-ciclopenta[1,2-b:5,4-b']ditiofeno CAS No. 528570-55-0](/img/structure/B1427793.png)
2,6-Dibromo-4,4-dihexil-4H-ciclopenta[1,2-b:5,4-b']ditiofeno
Descripción general
Descripción
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is an organic compound with the molecular formula C21H28Br2S2 and a molecular weight of 504.39 g/mol . This compound is part of the cyclopenta[1,2-b:5,4-b’]dithiophene family, which is known for its rigid coplanar structure that favors π−π intermolecular interactions . It is widely used in organic electronics due to its excellent electron-donating properties .
Aplicaciones Científicas De Investigación
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene has several scientific research applications, including:
Organic Electronics: It is used as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.
Polymer Chemistry: The compound is incorporated into semiconducting polymers to improve their electronic properties and lower their band gap.
Material Science: It is used in the development of new materials with enhanced electrical conductivity and stability.
Mecanismo De Acción
Target of Action
It is known that this compound belongs to a class of molecules that are used in optoelectronic devices .
Mode of Action
The mode of action of this compound is related to its structural properties. It has two thiophene units confined to one plane, allowing for more effective conjugation when embedded into semiconducting polymers . This results in a lower band gap, which is beneficial for the performance of optoelectronic devices .
Result of Action
The result of the action of this compound is primarily observed at the molecular level. Its unique structure allows for effective conjugation in semiconducting polymers, leading to a lower band gap . This can enhance the performance of optoelectronic devices.
Action Environment
The action of 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C . This suggests that temperature and exposure to reactive gases could potentially affect its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of 4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at a temperature of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction, but with optimized reaction conditions and equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dihexyl-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Similar structure but with different alkyl substituents, affecting its solubility and electronic properties.
4,4-Dimethyl-4H-cyclopenta[2,1-b3,4-b’]dithiophene: Different alkyl groups and lack of bromine atoms, leading to different reactivity and electronic properties.
Uniqueness
2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is unique due to its combination of bromine atoms and hexyl groups, which provide a balance of reactivity and solubility. This makes it a versatile building block for various applications in organic electronics and material science .
Propiedades
IUPAC Name |
4,10-dibromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28Br2S2/c1-3-5-7-9-11-21(12-10-8-6-4-2)15-13-17(22)24-19(15)20-16(21)14-18(23)25-20/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAYZKQSBUSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744144 | |
| Record name | 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528570-55-0 | |
| Record name | 2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


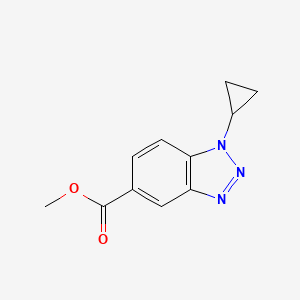
![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)
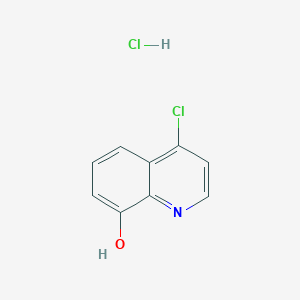
![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
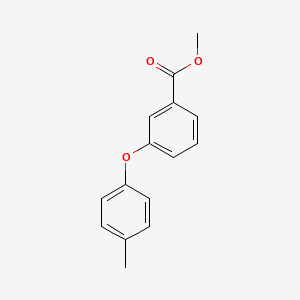

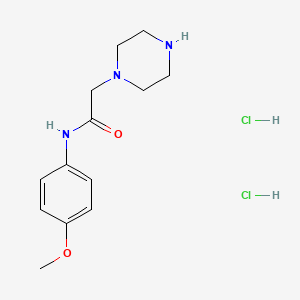
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)

